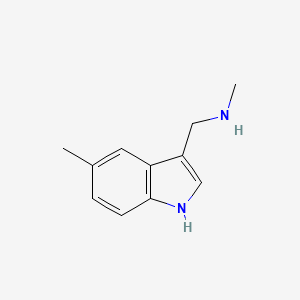

N-Méthyl-1-(5-méthyl-1H-indol-3-YL)méthanamine

Vue d'ensemble

Description

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .

Applications De Recherche Scientifique

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine has diverse applications in scientific research, including:

Mécanisme D'action

- One study reported that a related compound, N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride , exhibited significant inhibition of secretory phospholipase A2 (sPLA2). This inhibition activity was comparable to ursolic acid, a positive control.

Target of Action

Analyse Biochimique

Biochemical Properties

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s diverse biological activities.

Cellular Effects

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, and influence the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

The molecular mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, thereby modulating cellular signaling and metabolic pathways . Additionally, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have distinct biological activities, contributing to the compound’s overall temporal effects.

Dosage Effects in Animal Models

The effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic window for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

Metabolic Pathways

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, can affect metabolic flux and alter metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylindole.

Formylation: The methylated indole is then formylated using a formylating agent like formic acid or formamide.

Industrial Production Methods

Industrial production of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Bases: Sodium hydride, potassium carbonate

Formylating Agents: Formic acid, formamide

Major Products Formed

Oxidation Products: Oxides of the indole derivative

Reduction Products: Reduced derivatives of the indole compound

Substitution Products: Various substituted indole derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Activité Biologique

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is characterized by an indole core which is known for its versatility in biological functions. The methylation at the nitrogen and the presence of a methanamine group contribute to its pharmacological properties.

-

Anticancer Activity :

- Indole derivatives have been reported to exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that indole derivatives can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .

- Specific compounds within this class have demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 and HCT-116 .

-

Antimicrobial Properties :

- Some derivatives of indoles have shown promising antimicrobial activity. For example, related compounds have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Studies

Recent studies have highlighted the antiproliferative effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine analogs. The following table summarizes findings from various studies regarding their cytotoxic effects:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H12 | MGC-803 | 3.91 | ERK pathway inhibition |

| H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |

| H4 | PC9 | 12.4 | LSD1/KDM1A inhibition |

These findings indicate that compounds derived from N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can effectively target various cancer pathways, making them candidates for further development as anticancer agents.

Antimicrobial Studies

In addition to anticancer properties, research has explored the antimicrobial potential of related indole compounds:

- Activity Against MRSA : Compounds showed varying degrees of activity against MRSA with notable non-cytotoxic profiles, suggesting a favorable safety margin for therapeutic use .

Case Studies

A notable study investigated a series of indole derivatives for their ability to induce methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation—demonstrating that certain substitutions could enhance cytotoxicity significantly compared to traditional apoptotic pathways . This highlights the diverse mechanisms through which indole derivatives can exert their effects.

Propriétés

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIGHBKPEYKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650282 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-67-7 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.